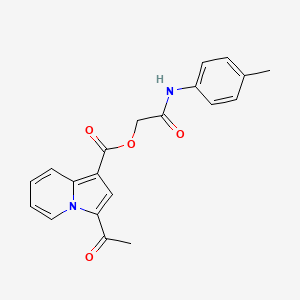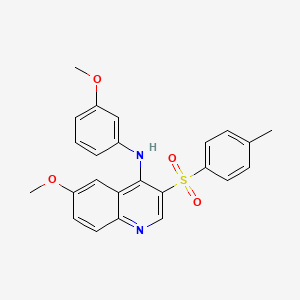
2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of phenethylamines. It is also known by the name of 4-Fluoroethcathinone, 4-FEC, or Flephedrone. The compound has been synthesized for research purposes and has found applications in scientific studies related to the field of biochemistry and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in their levels in the brain. This results in a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
The compound has been shown to have stimulant effects on the central nervous system. It has been reported to increase alertness, energy, and focus. It has also been shown to increase heart rate, blood pressure, and body temperature. The compound has been reported to have a short duration of action, with effects lasting for approximately 2-3 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for use in laboratory experiments. It is easy to synthesize, and its purity can be easily determined using analytical methods. The compound is also stable and can be stored for long periods without degradation. However, the compound has limitations in terms of its potential for abuse and toxicity. Therefore, it should be handled with care and used only for scientific research purposes.
Direcciones Futuras
There are several potential future directions for research related to 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone. Some of these include:
1. Investigating the effects of the compound on different neurotransmitter systems in the brain.
2. Studying the structure-activity relationship of the compound to identify more potent and selective compounds.
3. Investigating the potential therapeutic applications of the compound in the treatment of neurological disorders.
4. Studying the pharmacokinetics and pharmacodynamics of the compound in different animal models.
Conclusion:
2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic compound that has found applications in scientific research related to the field of biochemistry and pharmacology. The compound has stimulant effects on the central nervous system and has been shown to increase alertness, energy, and focus. It has several advantages for use in laboratory experiments, but its potential for abuse and toxicity should be taken into consideration. There are several potential future directions for research related to the compound, including investigating its effects on different neurotransmitter systems in the brain and studying its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves the condensation of 4-fluorobenzaldehyde with 3-(4-methoxyphenyl)pyrrolidine-1-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then treated with thionyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
The compound has found applications in scientific research related to the field of biochemistry and pharmacology. It has been used as a reference standard in analytical studies to identify and quantify the compound in biological samples. The compound has also been used in studies to investigate its effects on the central nervous system and its potential as a psychoactive drug.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c1-23-17-6-2-14(3-7-17)15-10-11-21(12-15)19(22)13-24-18-8-4-16(20)5-9-18/h2-9,15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJHSKZJNKVDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)

![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine](/img/structure/B2487189.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid](/img/structure/B2487190.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2487192.png)